molecular formula C20H25N3O4 B5521937 (1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,6-dione

(1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,6-dione

Cat. No.: B5521937
M. Wt: 371.4 g/mol
InChI Key: NURSCKSKOPVVCT-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[33301,5]undecane-2,6-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,6-dione typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The key steps include:

    Formation of the Tricyclic Core: This can be achieved through a series of cyclization reactions, often starting from simpler precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The triazatricyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the benzoyl group yields a benzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,6-dione is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, leading to potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential use as a drug candidate. Its unique structure and functional groups may allow it to target specific biological pathways, making it a promising candidate for the treatment of various diseases.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers or nanomaterials. Its unique properties may impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of (1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
  • (1R,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-one

Uniqueness

Compared to similar compounds, (1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,6-dione stands out due to its unique tricyclic structure and functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,5R)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-18(2,27)8-7-13-3-5-14(6-4-13)15(24)23-11-19-9-21-17(26)20(19,12-23)10-22-16(19)25/h3-6,27H,7-12H2,1-2H3,(H,21,26)(H,22,25)/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURSCKSKOPVVCT-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC34CNC(=O)C3(C2)CNC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N2C[C@]34CNC(=O)[C@@]3(C2)CNC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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